REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([CH3:10])[CH:5]=[CH:6][C:7]=1[O:8][CH3:9].[Br:11]N1C(=O)CCC1=O>CC(N=NC(C#N)(C)C)(C#N)C>[Cl:1][C:2]1[CH:3]=[C:4]([CH:5]=[CH:6][C:7]=1[O:8][CH3:9])[CH2:10][Br:11]
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Name
|
|
Quantity
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2.6 mL
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C=CC1OC)C
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Name
|
|
Quantity
|
3.75 g
|
Type
|
reactant
|
Smiles
|
BrN1C(CCC1=O)=O
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Name
|
|
Quantity
|
36 mg
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Type
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catalyst
|
Smiles
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CC(C)(C#N)N=NC(C)(C)C#N
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
|
Details
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was added
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Type
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TEMPERATURE
|
Details
|
The reaction was heated
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Type
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TEMPERATURE
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Details
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to reflux for 19 hrs
|
Duration
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19 h
|
Type
|
FILTRATION
|
Details
|
the precipitate was filtered off
|
Type
|
ADDITION
|
Details
|
The filtrate was diluted with dichloromethane
|
Type
|
WASH
|
Details
|
washed with 0.5 M aqueous sodium bicarbonate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic mixture was dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(CBr)C=CC1OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.73 g | |
YIELD: PERCENTYIELD | 82% | |
YIELD: CALCULATEDPERCENTYIELD | 104.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |